molecular formula C14H15N3O3 B4853214 5-{[(3,4-dimethylphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid

5-{[(3,4-dimethylphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid

Cat. No. B4853214
M. Wt: 273.29 g/mol
InChI Key: GUMVMPQUMQDRNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-{[(3,4-dimethylphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid, also known as DMF-DMA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

5-{[(3,4-dimethylphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and analytical chemistry. In medicinal chemistry, 5-{[(3,4-dimethylphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid has shown promising results as an anti-cancer agent, as it inhibits the growth of cancer cells by inducing apoptosis. In materials science, 5-{[(3,4-dimethylphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid has been used as a building block for the synthesis of novel polymers and metal-organic frameworks. In analytical chemistry, 5-{[(3,4-dimethylphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid has been used as a derivatization reagent for the detection of various compounds, including amino acids and peptides.

Mechanism of Action

The mechanism of action of 5-{[(3,4-dimethylphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid involves the inhibition of DNA synthesis and cell proliferation by inducing apoptosis in cancer cells. 5-{[(3,4-dimethylphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid binds to the active site of DNA polymerase and prevents the incorporation of nucleotides into the growing DNA chain, leading to the inhibition of DNA synthesis and cell proliferation.
Biochemical and Physiological Effects:
5-{[(3,4-dimethylphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid has been shown to have a range of biochemical and physiological effects, including the inhibition of cancer cell growth, the induction of apoptosis, and the modulation of immune responses. 5-{[(3,4-dimethylphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic applications.

Advantages and Limitations for Lab Experiments

One of the main advantages of 5-{[(3,4-dimethylphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid is its versatility, as it can be used in various fields of scientific research. 5-{[(3,4-dimethylphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid is also relatively easy to synthesize and has a high purity, which makes it suitable for use in lab experiments. However, one of the limitations of 5-{[(3,4-dimethylphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid is its potential toxicity, as it has been shown to have cytotoxic effects on normal cells at high concentrations.

Future Directions

There are several future directions for the research on 5-{[(3,4-dimethylphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid, including the development of new derivatives with improved anti-cancer activity and the investigation of its potential applications in other fields, such as catalysis and energy storage. Additionally, further studies are needed to determine the optimal dosage and administration of 5-{[(3,4-dimethylphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid for its potential therapeutic applications.

properties

IUPAC Name

5-[(3,4-dimethylphenyl)carbamoyl]-1-methylpyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O3/c1-8-4-5-10(6-9(8)2)16-13(18)12-11(14(19)20)7-15-17(12)3/h4-7H,1-3H3,(H,16,18)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUMVMPQUMQDRNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=C(C=NN2C)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[(3,4-dimethylphenyl)carbamoyl]-1-methyl-1H-pyrazole-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-{[(3,4-dimethylphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid

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